molecular formula C13H7Cl3O2 B6365164 2-Chloro-5-(2,5-dichlorophenyl)benzoic acid, 95% CAS No. 1261993-78-5

2-Chloro-5-(2,5-dichlorophenyl)benzoic acid, 95%

Cat. No. B6365164
CAS RN: 1261993-78-5
M. Wt: 301.5 g/mol
InChI Key: OWSRBXFUBHDBDQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,5-dichlorophenyl)benzoic acid (2C5DCPBA) is an organic compound commonly used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is a white, crystalline solid with a melting point of 110°C and a boiling point of 261°C. 2C5DCPBA is a versatile intermediate for the synthesis of a variety of compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer drugs. In addition, it is used in the synthesis of polymers, dyes, and other organic compounds.

Scientific Research Applications

2-Chloro-5-(2,5-dichlorophenyl)benzoic acid, 95% has been widely used in scientific research. It has been used as a starting material in the synthesis of a variety of compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer drugs. It has also been used in the synthesis of polymers, dyes, and other organic compounds. In addition, it has been used in the synthesis of peptides, peptidomimetics, and other biomolecules.

Mechanism of Action

2-Chloro-5-(2,5-dichlorophenyl)benzoic acid, 95% is an organic compound that is used as an intermediate in the synthesis of various compounds. It acts as a catalyst in the reaction, which helps to speed up the reaction and increase the yield of the desired product.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dichlorophenyl)benzoic acid, 95% has been used in the synthesis of a variety of compounds, such as antibiotics, anti-inflammatory agents, and anti-cancer drugs. These compounds have a variety of biochemical and physiological effects, such as inhibition of bacterial growth, inhibition of inflammation, and inhibition of tumor cell growth.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2,5-dichlorophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive starting material and is readily available. It is also relatively stable and has a low melting point, which makes it easy to handle. However, it is a hazardous material and should be handled with caution.

Future Directions

In the future, 2-Chloro-5-(2,5-dichlorophenyl)benzoic acid, 95% could be used in the synthesis of more complex compounds, such as peptides, peptidomimetics, and other biomolecules. It could also be used in the synthesis of polymers, dyes, and other organic compounds. In addition, it could be used in the synthesis of novel drugs and agrochemicals. Furthermore, it could be used in the development of new catalysts and reaction processes.

Synthesis Methods

2-Chloro-5-(2,5-dichlorophenyl)benzoic acid, 95% is synthesized from the reaction of 2-chlorobenzoic acid with 2,5-dichlorophenol in the presence of a base, such as sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 70-80°C for 1-2 hours. The product is then isolated by filtration and crystallization.

properties

IUPAC Name

2-chloro-5-(2,5-dichlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-8-2-4-11(15)9(6-8)7-1-3-12(16)10(5-7)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSRBXFUBHDBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681310
Record name 2',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2,5-dichlorophenyl)benzoic acid

CAS RN

1261993-78-5
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,4,5′-trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261993-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4,5'-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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